![molecular formula C15H21BFNO4S B2477162 N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide CAS No. 2246829-52-5](/img/structure/B2477162.png)
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups . It is an important boric acid derivative .
Synthesis Analysis
The compound can be synthesized through nucleophilic and amidation reactions . It is obtained by a two-step substitution reaction .Molecular Structure Analysis
The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The molecular electrostatic potential and frontier molecular orbitals of the compound are further investigated by DFT . This reveals the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide and its related compounds are primarily utilized as boric acid ester intermediates with benzene rings in various chemical syntheses. They are typically obtained through multi-step substitution reactions. The structural configurations of these compounds are confirmed using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. Additionally, crystal structures are determined through X-ray diffraction, and their molecular structures are analyzed and confirmed by density functional theory (DFT) calculations. This rigorous structural analysis ensures the compounds' conformational stability and provides insights into their molecular electrostatic potential and frontier molecular orbitals, revealing their physicochemical properties (Huang et al., 2021).
Molecular Structure and Reactivity
The molecular structure of similar compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been explored through methods like rhodium-catalyzed hydroboration. Single-crystal X-ray diffraction studies are employed to delve into the compound's crystalline structure, providing valuable information on its molecular conformation and potential reactivity, especially concerning the Lewis acidic boron atom (Coombs et al., 2006).
Fluorescence Imaging and Drug Delivery
Interestingly, some derivatives of this compound are explored in the medical field for their potential in fluorescence imaging-guided drug delivery systems. For instance, polyhedral oligomeric silsesquioxane molecules functionalized with similar boronate groups are synthesized for encapsulating drugs like doxorubicin, aiming for precise drug delivery. These molecules form self-assembling fluorescent vesicles that show pH/H2O2-responsive drug release properties, targeting drug delivery, and controlled intelligent release. This could significantly enhance drug delivery efficiency and reduce toxicity in medical treatments (Ren et al., 2022).
Mécanisme D'action
Target of Action
It is known that this compound is a boric acid derivative . Boronic acid derivatives are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .
Mode of Action
The negative charges are gathered around the o4 and o5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .
Biochemical Pathways
Boronic acid derivatives have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Result of Action
Boronic acid derivatives are known for their unique structure, good biological activity, and pharmacological effects .
Action Environment
It is known that arylboronic acid, a related compound, is stable to water and air .
Propriétés
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO4S/c1-14(2)15(3,4)22-16(21-14)10-5-8-13(12(17)9-10)18-23(19,20)11-6-7-11/h5,8-9,11,18H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLQBQLBAPIEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

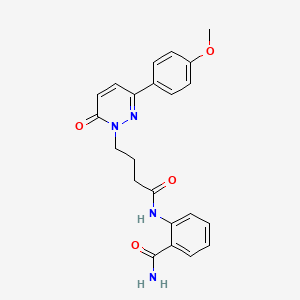

![7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2477082.png)
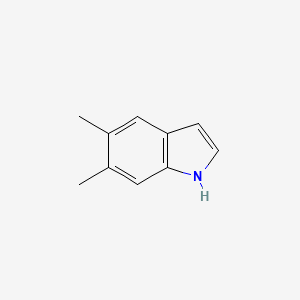
![2-[1-(3,4-dimethylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2477084.png)
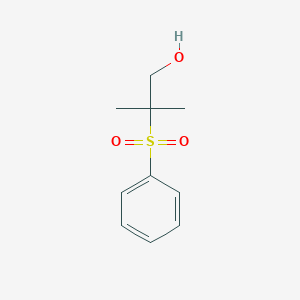
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2477087.png)

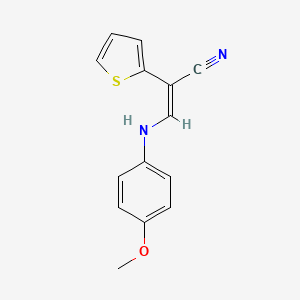
![Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2477092.png)
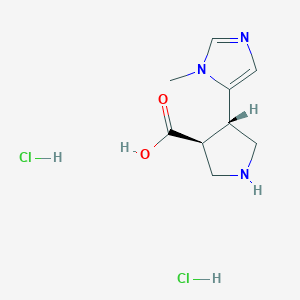
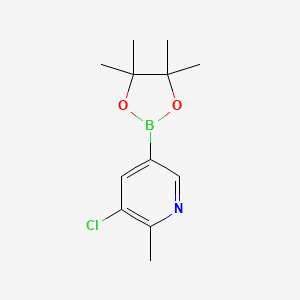
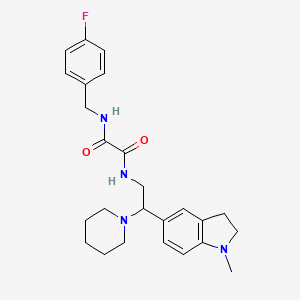
![N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide](/img/structure/B2477101.png)